molecular formula C15H10ClIN2O3 B3551219 (2E)-3-(4-chloro-3-nitrophenyl)-N-(2-iodophenyl)prop-2-enamide

(2E)-3-(4-chloro-3-nitrophenyl)-N-(2-iodophenyl)prop-2-enamide

Cat. No.: B3551219
M. Wt: 428.61 g/mol
InChI Key: TYVVRGJLXFRDGV-SOFGYWHQSA-N
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Description

(2E)-3-(4-chloro-3-nitrophenyl)-N-(2-iodophenyl)prop-2-enamide: is an organic compound characterized by the presence of a chloro-nitrophenyl group and an iodophenyl group attached to a prop-2-enamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(4-chloro-3-nitrophenyl)-N-(2-iodophenyl)prop-2-enamide typically involves a multi-step process:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-chloro-3-nitrobenzaldehyde and 2-iodoaniline.

    Condensation Reaction: The first step involves a condensation reaction between 4-chloro-3-nitrobenzaldehyde and 2-iodoaniline in the presence of a base such as sodium hydroxide to form the corresponding Schiff base.

    Reduction: The Schiff base is then reduced using a reducing agent like sodium borohydride to yield the intermediate amine.

    Amidation: The final step involves the amidation of the intermediate amine with acryloyl chloride in the presence of a base such as triethylamine to form this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process automation.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the nitro group, to form nitroso or hydroxylamine derivatives.

    Reduction: Reduction of the nitro group can yield the corresponding amine.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products

    Oxidation: Nitroso or hydroxylamine derivatives.

    Reduction: Corresponding amine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions.

    Material Science: It can be incorporated into polymers to modify their properties.

Biology and Medicine

    Biochemical Research: Used as a probe to study enzyme interactions.

Industry

    Dye Manufacturing: The compound can be used as an intermediate in the synthesis of dyes.

    Agriculture: Potential use in the development of agrochemicals.

Mechanism of Action

The mechanism of action of (2E)-3-(4-chloro-3-nitrophenyl)-N-(2-iodophenyl)prop-2-enamide depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of the nitro and chloro groups can influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    (2E)-3-(4-chlorophenyl)-N-(2-iodophenyl)prop-2-enamide: Lacks the nitro group, which may affect its reactivity and applications.

    (2E)-3-(4-nitrophenyl)-N-(2-iodophenyl)prop-2-enamide: Lacks the chloro group, which can influence its chemical behavior.

Uniqueness

The presence of both chloro and nitro groups in (2E)-3-(4-chloro-3-nitrophenyl)-N-(2-iodophenyl)prop-2-enamide makes it unique, providing a balance of electronic effects that can be exploited in various applications.

Properties

IUPAC Name

(E)-3-(4-chloro-3-nitrophenyl)-N-(2-iodophenyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClIN2O3/c16-11-7-5-10(9-14(11)19(21)22)6-8-15(20)18-13-4-2-1-3-12(13)17/h1-9H,(H,18,20)/b8-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYVVRGJLXFRDGV-SOFGYWHQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C=CC2=CC(=C(C=C2)Cl)[N+](=O)[O-])I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)NC(=O)/C=C/C2=CC(=C(C=C2)Cl)[N+](=O)[O-])I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClIN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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